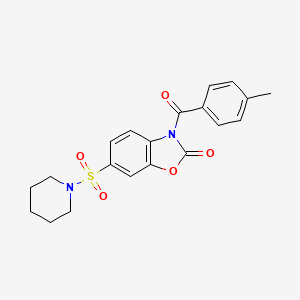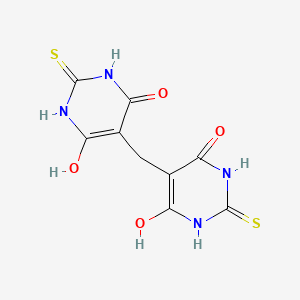
3-(4-Methyl-benzoyl)-6-(piperidine-1-sulfonyl)-3H-benzooxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound features a benzoxazole core, which is a heterocyclic structure containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLBENZOYL)-6-(PIPERIDINOSULFONYL)-1,3-BENZOXAZOL-2(3H)-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the 4-Methylbenzoyl Group: This step involves the acylation of the benzoxazole core using 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Piperidinosulfonyl Group: The final step involves the sulfonylation of the intermediate product with piperidine-1-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-METHYLBENZOYL)-6-(PIPERIDINOSULFONYL)-1,3-BENZOXAZOL-2(3H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(4-METHYLBENZOYL)-6-(PIPERIDINOSULFONYL)-1,3-BENZOXAZOL-2(3H)-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound may find applications in the development of new materials, coatings, or catalysts.
Mécanisme D'action
The mechanism of action of 3-(4-METHYLBENZOYL)-6-(PIPERIDINOSULFONYL)-1,3-BENZOXAZOL-2(3H)-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways and targets involved would require further investigation through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methylbenzoyl)propionic acid: This compound shares the 4-methylbenzoyl group but lacks the benzoxazole and piperidinosulfonyl moieties.
Lanthanum 4-hydroxycinnamate:
Uniqueness
3-(4-METHYLBENZOYL)-6-(PIPERIDINOSULFONYL)-1,3-BENZOXAZOL-2(3H)-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H20N2O5S |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
3-(4-methylbenzoyl)-6-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C20H20N2O5S/c1-14-5-7-15(8-6-14)19(23)22-17-10-9-16(13-18(17)27-20(22)24)28(25,26)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3 |
Clé InChI |
MGPMJFBGMYSROT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)S(=O)(=O)N4CCCCC4)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,5-Dimethylphenyl)imino]-1-[(3-methylpiperidino)methyl]-1H-indol-2-one](/img/structure/B14947242.png)

![ethyl 2-{[4-(ethoxycarbonyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B14947256.png)
![Methyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B14947258.png)

![3-{(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}propanoic acid](/img/structure/B14947271.png)
![Ethyl 3-[(4-acetylanilino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B14947277.png)

![Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]](/img/structure/B14947294.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-bromophenyl)acetamide](/img/structure/B14947307.png)
![Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947309.png)
![Ethyl 4-[3-cyclopropyl-4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14947310.png)
![(6Z)-6-[4-(benzyloxy)benzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14947311.png)
![1-(4-Methoxyphenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14947331.png)
